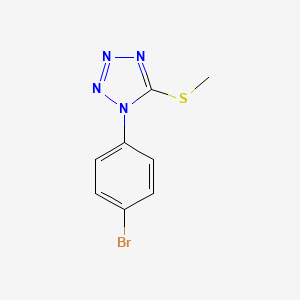
1-(4-Bromophenyl)-5-(methylthio)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-5-(methylthio)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This particular compound features a bromophenyl group and a methylthio group attached to the tetrazole ring, making it a unique and interesting molecule for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-5-(methylthio)-1H-tetrazole typically involves the reaction of 4-bromophenylhydrazine with carbon disulfide and sodium azide. The reaction proceeds through the formation of an intermediate thiosemicarbazide, which cyclizes to form the tetrazole ring. The reaction conditions often require a solvent such as ethanol or acetonitrile and may be catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)-5-(methylthio)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles (amines, thiols, alkoxides), polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted tetrazole.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-5-(methylthio)-1H-tetrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-5-(methylthio)-1H-tetrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromophenyl and methylthio groups can enhance its binding affinity and specificity towards these targets, making it a valuable compound for drug discovery and development.
Comparaison Avec Des Composés Similaires
1-Phenyl-5-(methylthio)-1H-tetrazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-5-(methylthio)-1H-tetrazole: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
1-(4-Bromophenyl)-5-(ethylthio)-1H-tetrazole: Has an ethylthio group instead of a methylthio group, which may alter its steric and electronic properties.
Uniqueness: 1-(4-Bromophenyl)-5-(methylthio)-1H-tetrazole is unique due to the presence of both bromophenyl and methylthio groups, which confer distinct chemical and biological properties. The bromine atom can participate in halogen bonding, enhancing its interactions with biological targets, while the methylthio group can modulate its reactivity and stability.
Propriétés
Formule moléculaire |
C8H7BrN4S |
|---|---|
Poids moléculaire |
271.14 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-5-methylsulfanyltetrazole |
InChI |
InChI=1S/C8H7BrN4S/c1-14-8-10-11-12-13(8)7-4-2-6(9)3-5-7/h2-5H,1H3 |
Clé InChI |
CNSUYEVBJSAJDL-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NN=NN1C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13668117.png)
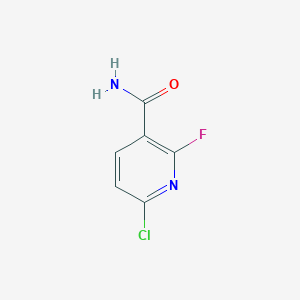
![7-Chlorobenzo[b]thiophen-2-amine](/img/no-structure.png)
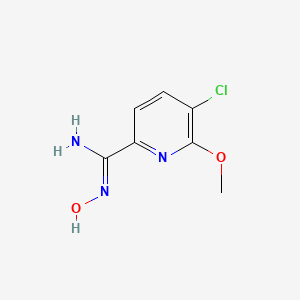

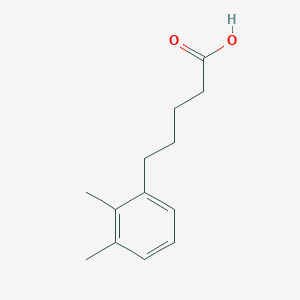
![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668154.png)

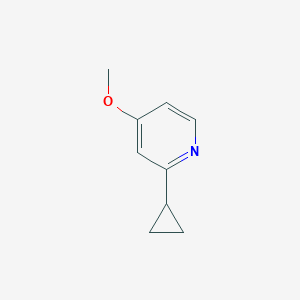
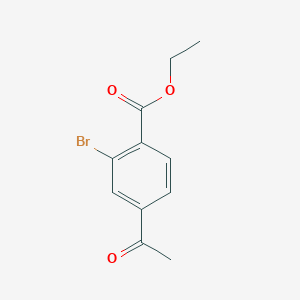


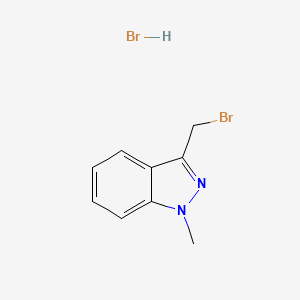
![Methyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B13668175.png)
